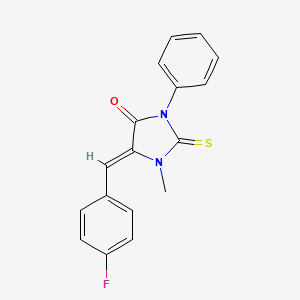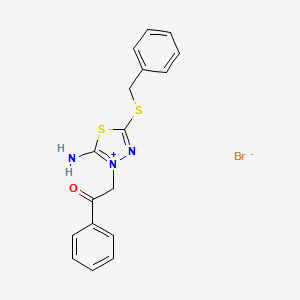![molecular formula C29H31Br2NO2 B4618221 2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile](/img/structure/B4618221.png)
2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with basic precursors and undergoing various transformations. For example, Wu et al. (2021) synthesized derivatives by reacting specific brominated and nitrile-substituted precursors, characterized by spectroscopy and X-ray diffraction, showcasing the complexity involved in synthesizing such compounds (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile is often confirmed via crystallography and spectroscopic methods. DFT calculations and X-ray diffraction analysis provide insights into the optimized molecular structures, as seen in studies by Wu et al. (2021), where the conformation analysis indicated consistency between DFT optimized structures and X-ray crystallography (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds involve interactions with various reagents and conditions, leading to a variety of products. Studies on related compounds by Nesmeyanov et al. (1981) showed reactions of benzonitrile with chromium vapor, demonstrating the potential for complex formation and cyclotrimerization under specific conditions (Nesmeyanov et al., 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the application and handling of these compounds. The solvates of related bromomethyl-substituted benzenes, studied by Szlachcic et al. (2007), revealed variations in crystalline structure and solvent interactions, highlighting the importance of physical properties in compound characterization (Szlachcic et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization, are essential for the compound's utility in chemical synthesis and applications. The work by Reus et al. (2012) on synthesizing functionalized benzene derivatives through Diels-Alder and C-H activation reactions showcases the complex chemical behavior and versatility of such compounds (Reus et al., 2012).
Aplicaciones Científicas De Investigación
Antioxidant Properties of Bromophenols
Bromophenols isolated from red algae, such as Vertebrata lanosa, have demonstrated significant antioxidant activities. These compounds, including various dibromo and tribromo derivatives, were studied for their potential in combating oxidative stress through cellular antioxidant activity assays. The research highlights the potential of brominated compounds in developing antioxidant therapies or supplements (Olsen et al., 2013).
Applications in Polymer Science
Benzonitrile derivatives have been utilized in the synthesis of novel aromatic polyesters with pendant cyano groups. These polymers exhibit good thermal stability and solubility in common solvents, suggesting their usefulness in materials science for creating high-performance materials with specific chemical resistance or mechanical properties (Yu, Cai, & Wang, 2009).
Conducting Polymers from Pyrrole Derivatives
Derivatized bis(pyrrol-2-yl) arylenes, including benzonitrile derivatives, have been synthesized and shown to oxidize at relatively low potentials. The resulting polymers exhibit stable electrical conductivity, indicating the potential of such compounds in developing new electronic materials (Sotzing et al., 1996).
Molecular Conductors and Magnetic Properties
Bromobenzene and benzonitrile derivatives have been incorporated into molecular conductors exhibiting superconducting transitions and other unique electrical properties. These studies open pathways for the use of such compounds in developing advanced electronic devices and materials (Martin et al., 2017).
Propiedades
IUPAC Name |
2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31Br2NO2/c1-15-19(5)28(30)20(6)16(2)25(15)13-33-24-10-9-23(12-32)27(11-24)34-14-26-17(3)21(7)29(31)22(8)18(26)4/h9-11H,13-14H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWOSXIHLJURPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC(=C(C=C2)C#N)OCC3=C(C(=C(C(=C3C)C)Br)C)C)C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4618142.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4618163.png)
![N-{3-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4618168.png)
![3-[(5-nitro-2-furyl)methylene]-1,4-dioxan-2-one](/img/structure/B4618181.png)
![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4618186.png)
![2-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4618192.png)
![N-(2-ethylphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4618204.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4618208.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B4618215.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618224.png)

![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B4618238.png)
![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B4618243.png)